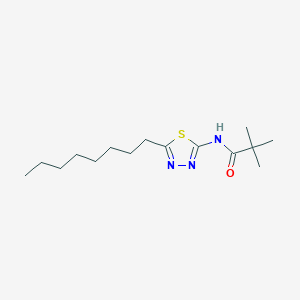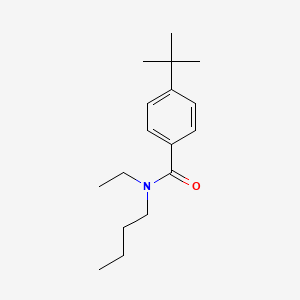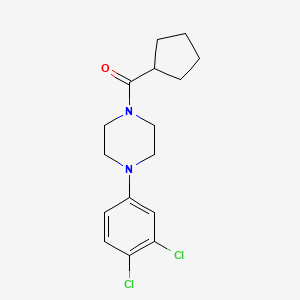acetate](/img/structure/B4585546.png)
ethyl [(4,5-diphenyl-1,3-oxazol-2-yl)amino](oxo)acetate
Overview
Description
Ethyl (4,5-diphenyl-1,3-oxazol-2-yl)aminoacetate is a complex organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Mechanism of Action
Mode of Action
It is known that oxazole derivatives can interact with various biological targets and cause a range of effects .
Biochemical Pathways
Oxazole derivatives have been shown to impact a variety of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Based on the known activities of similar oxazole derivatives, it may have potential antimicrobial, anticancer, anti-inflammatory, and other effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4,5-diphenyl-1,3-oxazol-2-yl)aminoacetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-diphenyl-2-aminophenol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4,5-diphenyl-1,3-oxazol-2-yl)aminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
Ethyl (4,5-diphenyl-1,3-oxazol-2-yl)aminoacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4,5-diphenyl-1,3-oxazole-2-carboxylate
- Methyl (4,5-diphenyl-1,3-oxazol-2-yl)aminoacetate
- Benzyl (4,5-diphenyl-1,3-oxazol-2-yl)aminoacetate
Uniqueness
Ethyl (4,5-diphenyl-1,3-oxazol-2-yl)aminoacetate is unique due to its specific structural features, such as the ethoxy group and the positioning of the diphenyl groups
Properties
IUPAC Name |
ethyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-2-24-18(23)17(22)21-19-20-15(13-9-5-3-6-10-13)16(25-19)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOASQGSFAVVIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-N-[2-(4-fluorophenyl)ethyl]-2-methyl-3-phenylprop-2-enamide](/img/structure/B4585474.png)
![N-(4-chlorophenyl)-N-[1-(4-morpholinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4585475.png)

![N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[3-(TRIFLUOROMETHYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE](/img/structure/B4585495.png)


![(2Z)-2-[(2-methoxy-5-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B4585518.png)

![3-[(acetyloxy)methyl]-7-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4585524.png)
![(5E)-5-(2-butoxybenzylidene)-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B4585530.png)
![2-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B4585554.png)

![N-(3-CARBAMOYL-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2,5-DIMETHYL-3-FURAMIDE](/img/structure/B4585569.png)
